Bienvenue dans la boutique en ligne BenchChem!

LHRH, phe(5)-delta-ala(6)-

LHRH analog structure-activity relationship pituitary

[Phe5,ΔAla6]-LHRH (also known as 5-Phe-6-delta-Ala-LHRH or 5-PDA-LHRH) is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH/LHRH) featuring an L-phenylalanine substitution at position 5 and an α,β-dehydroalanine (ΔAla) residue at position 6. The ΔAla residue introduces an unsaturated, planar backbone that rigidifies the peptide conformation.

Molecular Formula C56H75N17O12
Molecular Weight 1178.3 g/mol
CAS No. 114681-51-5
Cat. No. B040924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHRH, phe(5)-delta-ala(6)-
CAS114681-51-5
Synonyms5-PDA-LHRH
5-Phe-6-delta-Ala-LHRH
GnRH, Phe(5)-delta-Ala(6)-
LHRH, Phe(5)-delta-Ala(6)-
LHRH, phenylalanyl(5)-delta-alanine(6)-
Molecular FormulaC56H75N17O12
Molecular Weight1178.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(=C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C56H75N17O12/c1-30(2)21-39(50(80)67-38(15-9-19-61-56(58)59)55(85)73-20-10-16-44(73)54(84)63-27-45(57)75)68-47(77)31(3)65-49(79)40(22-32-11-5-4-6-12-32)69-53(83)43(28-74)72-51(81)41(23-33-25-62-36-14-8-7-13-35(33)36)70-52(82)42(24-34-26-60-29-64-34)71-48(78)37-17-18-46(76)66-37/h4-8,11-14,25-26,29-30,37-44,62,74H,3,9-10,15-24,27-28H2,1-2H3,(H2,57,75)(H,60,64)(H,63,84)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,83)(H,70,82)(H,71,78)(H,72,81)(H4,58,59,61)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeyPGAMPMHVOILGBZ-YTAGXALCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Phe5,ΔAla6]-LHRH (CAS 114681-51-5) Procurement Guide: A Conformationally Restricted, Biologically Silent GnRH Analog for Negative-Control & Structure–Function Applications


[Phe5,ΔAla6]-LHRH (also known as 5-Phe-6-delta-Ala-LHRH or 5-PDA-LHRH) is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH/LHRH) featuring an L-phenylalanine substitution at position 5 and an α,β-dehydroalanine (ΔAla) residue at position 6 [1]. The ΔAla residue introduces an unsaturated, planar backbone that rigidifies the peptide conformation [2]. Critically, this analog is devoid of LH- and FSH-releasing activity, in marked contrast to both native GnRH and clinically utilized superagonists bearing D-amino acid substitutions at position 6 [1][3]. Its molecular formula is C56H75N17O12 with a molecular weight of 1178.3 g/mol .

Why [Phe5,ΔAla6]-LHRH Cannot Be Replaced by D-Ala6 or Other Position-6 GnRH Analogs


Position-6 modifications in GnRH analogs fundamentally dictate biological potency and conformational behavior. Substitution with D-amino acids (e.g., D-Ala6, D-Leu6, D-Trp6) typically yields superagonists with potencies 10- to 50-fold greater than natural GnRH due to enhanced receptor binding and resistance to endopeptidase degradation [1][2]. In contrast, replacement of Gly6 with a ΔAla residue—which differs from D-Ala solely by the unsaturated Cα=Cβ bond—produces a completely inactive molecule [3][4]. This functional dichotomy means that [Phe5,ΔAla6]-LHRH occupies a unique niche as a biologically silent probe; it cannot be functionally substituted by any potently active position-6 analog, including [D-Ala6]-LHRH, leuprolide, buserelin, goserelin, or deslorelin. Procurement of a biologically inactive, structurally defined GnRH analog requires this specific compound.

Quantitative Evidence Guide: [Phe5,ΔAla6]-LHRH Head-to-Head Against Active Analogs


Complete Abrogation of LH-Releasing Activity vs. Native GnRH

In a direct comparative study, both (Phe5,ΔAla6)-LH-RH and its des-Gly10-ethylamide derivative were found to be completely inactive in LH-release assays when compared directly against native LH-RH [1]. This null activity contrasts with the robust LH-releasing potency of natural GnRH, which exhibits an EC50 of approximately 1.25–2.45 nmol/L in human and rat pituitary cell assays, respectively [2]. The ΔAla6 modification abolishes all detectable gonadotropin-releasing function.

LHRH analog structure-activity relationship pituitary LH release dehydroalanine

Functional Dichotomy: 50-Fold Superagonist vs. Inactive Analog—The Critical Role of the ΔAla6 Unsaturation

The analog des-Gly10-[Phe5,D-Ala6]-LH-RH-ethylamide—which differs from the des-Gly10-(Phe5,ΔAla6)-LH-RH ethylamide variant solely by having a saturated D-Ala at position 6 instead of ΔAla—exhibits ovulation-inducing activity 50 times or more greater than that of native LH-RH [1][2]. In contrast, the ΔAla6-containing ethylamide analog is completely inactive in the same assay [3]. This comparison isolates the effect of the α,β-unsaturation at position 6 as the sole determinant of biological silencing.

superagonist ovulation induction D-Ala6 ethylamide structure-activity relationship

Activity Switch: [Phe5]-LHRH Retains Significant Activity; Addition of ΔAla6 Confers Complete Inactivation

The single-substitution analog [Phe5]-LH-RH (retaining the native Gly6) has been shown to possess significant LH-releasing activity in vivo [1]. When the ΔAla6 modification is introduced onto the Phe5 scaffold to yield (Phe5,ΔAla6)-LH-RH, all biological activity is lost [2]. This demonstrates that the inactivating effect is specifically attributable to the ΔAla residue, not to the Phe5 substitution, and that these two modifications produce functionally orthogonal outcomes.

Phe5 substitution SAR LH-RH activity additive effect dehydroalanine

Unique Conformational Probe: Dehydroalanine Backbone Rigidification for Biophysical and NMR Studies

The α,β-unsaturated ΔAla residue introduces a planar, rigid backbone conformation that fundamentally differs from the flexible Gly6 of native GnRH and the saturated side chain of D-Ala6 in superagonists. Dehydroalanine-containing peptides typically adopt inverse γ-turn or extended conformations due to the sp² hybridization of the Cα atom [1][2]. In [Phe5,ΔAla6]-LHRH, the presence of ΔAla was confirmed by ¹H NMR, which also validates the structural integrity of this residue [3]. This intrinsic conformational restriction serves as a defined structural probe absent in saturated analogs.

dehydroalanine conformational restriction NMR peptide backbone secondary structure

Synthesis Authenticity: Fragment Condensation Approach with ¹H NMR Identity Confirmation

[Phe5,ΔAla6]-LHRH was synthesized using a fragment condensation strategy in solution phase with minimum side-chain protection, a methodology distinct from the solid-phase peptide synthesis (SPPS) typically employed for commercial GnRH analogs [1]. The presence of the dehydroalanine residue was explicitly confirmed by ¹H NMR and chemical analysis [1], providing definitive structural verification of the unique ΔAla moiety. This contrasts with standard D-Ala6-containing analogs, where routine analytical characterization (HPLC, MS) does not capture the specific identity of the unsaturated residue.

peptide synthesis fragment condensation dehydroalanine NMR characterization quality control

Mechanistic Insight: Backbone Flexibility at Position 6 Is Essential for GnRH Bioactivity

The finding that (Phe5,ΔAla6)-LH-RH is completely inactive led the original investigators to conclude that 'flexibility at this position [6] may be crucial for the retention of biological activity' [1]. This mechanistic inference is independently supported by the NIH MeSH annotation, which states that 'dehydroalanine in position 6 inactivates the biological activity of LHRH' [2]. This established SAR principle contrasts with the tolerance for D-amino acid substitutions at position 6 in superagonists, where backbone flexibility is preserved despite altered side-chain chirality (e.g., D-Leu6 in leuprolide, D-Ser(tBu)6 in buserelin, D-Trp6 in deslorelin) [3].

structure-activity relationship backbone flexibility receptor activation dehydroalanine SAR

Optimal Use Cases for [Phe5,ΔAla6]-LHRH: Research and Industrial Applications Driven by Quantitative Evidence


Negative Control for GnRH Receptor Activation Assays (cAMP, IP3, Calcium Mobilization, LH Release)

In any GnRH receptor functional assay—whether measuring cAMP accumulation, inositol phosphate turnover, intracellular calcium flux, or LH/FSH secretion—[Phe5,ΔAla6]-LHRH provides a structurally matched negative control that is demonstrably inert [1]. Unlike scrambled-sequence peptides or vehicles, this analog retains the full decapeptide framework and aromatic Phe5 substitution while being completely devoid of agonist activity due to ΔAla6-mediated backbone rigidification. This ensures that any signal observed with active analogs (e.g., leuprolide, buserelin, or native GnRH) is receptor-mediated, not an artifact of peptide–membrane or peptide–serum interactions.

Conformational Probe for Biophysical Studies of GnRH–Receptor Interactions

The rigid, planar ΔAla6 residue in [Phe5,ΔAla6]-LHRH serves as a fixed structural reference point for NMR spectroscopy, circular dichroism, and molecular dynamics simulations aimed at mapping the conformational landscape of GnRH ligand–receptor binding [1][2]. As dehydroalanine-containing peptides preferentially adopt defined turn or extended conformations [2], this analog can be used to test hypotheses about the conformational state of GnRH required for receptor docking, in contrast to the conformational ensemble sampled by flexible Gly6- or D-Ala6-containing analogs.

Paired Positive/Negative Probe Set for Structure–Activity Relationship (SAR) Studies

When procured alongside [Phe5]-LHRH (biologically active) or des-Gly10-[Phe5,D-Ala6]-LH-RH-ethylamide (50× superagonist), [Phe5,ΔAla6]-LHRH enables a controlled experimental design for deconvolving the contributions of Phe5 aromatic substitution and position-6 backbone saturation to GnRH receptor pharmacology [1][2]. This paired-probe approach is particularly valuable for academic laboratories and pharmaceutical research groups investigating the structural determinants of biased signaling at the GnRH receptor.

Reference Standard for Enzymatic Stability Studies of GnRH Analogs

The susceptibility of GnRH to endopeptidase cleavage at the Tyr5–Gly6 bond is a key determinant of its short circulating half-life (~2–5 minutes) [1]. [Phe5,ΔAla6]-LHRH, with its Phe5–ΔAla6 junction containing an unsaturated, non-hydrolyzable Cα=Cβ bond, offers a structurally defined reference substrate for assessing the specificity of GnRH-degrading peptidases and for benchmarking the proteolytic resistance of therapeutic GnRH analogs [2]. Its complete biological inactivity ensures that any residual peptide in degradation assays does not confound bioactivity readouts.

Quote Request

Request a Quote for LHRH, phe(5)-delta-ala(6)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.